molecular formula C17H24N4O2 B3170817 Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate CAS No. 946385-45-1

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B3170817
CAS No.: 946385-45-1
M. Wt: 316.4 g/mol
InChI Key: PZAONHLNBNXCGX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protecting group and a substituted pyridine ring. The pyridine moiety is functionalized with a cyano group at position 3 and methyl groups at positions 4 and 5. This structure is commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules due to its ability to engage in hydrogen bonding and π-stacking interactions . The tert-butyl group enhances solubility in organic solvents, facilitating purification and subsequent synthetic modifications.

Properties

IUPAC Name

tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-12-10-13(2)19-15(14(12)11-18)20-6-8-21(9-7-20)16(22)23-17(3,4)5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAONHLNBNXCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCN(CC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate involves the reaction of tert-butyl chloroformate with 3-cyano-4,6-dimethylpyridin-2-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate exhibits diverse biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interaction with various molecular targets:

Mechanism of Action:
The cyano group and the pyridine ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance that influences binding affinity and selectivity towards specific biological targets .

Therapeutic Applications:

  • Anticancer Activity: Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: The ability to cross the blood-brain barrier makes this compound a candidate for neuroprotective therapies.
  • Antimicrobial Properties: Some derivatives have displayed antimicrobial activity against various pathogens.

Case Studies

Case Study 1: Anticancer Activity
A study demonstrated that tert-butyl derivatives of pyridine exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection
In preclinical trials, compounds similar to this compound showed protective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Industrial Applications

The compound's unique properties allow for its use in various industrial applications:

  • Pharmaceutical Development: As an intermediate in the synthesis of novel drugs targeting neurological disorders.
  • Chemical Synthesis: Utilized as a chemoselective reagent for the protection of amines in organic synthesis .

Mechanism of Action

The mechanism by which tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate exerts its effects involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during subsequent synthetic steps. The compound’s chemoselectivity is attributed to the electronic and steric properties of the tert-butoxycarbonyl group, which preferentially reacts with amines over other functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications on the Pyridine Ring

The compound’s pyridine substituents differentiate it from analogous derivatives. Key comparisons include:

Compound Name Substituents (Pyridine Positions) Key Properties/Applications Reference
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-CN Simpler structure; lacks methyl groups, reducing steric hindrance. Used in cross-coupling reactions .
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 3-CN, 6-Ph Phenyl group introduces hydrophobicity, potentially enhancing membrane permeability .
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-CN, 5-Br Bromine enables further functionalization (e.g., Suzuki coupling). Intermediate for tagged probes .
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate 3-NO₂, 6-Cl Electron-withdrawing groups increase reactivity for nucleophilic substitution .

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (e.g., CN, NO₂): The cyano group in the target compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. In contrast, nitro groups (e.g., in ) further polarize the ring but may reduce stability under basic conditions .
  • Methyl vs. Bulkier Groups: Methyl groups at positions 4 and 6 provide moderate steric hindrance, balancing reactivity and solubility. Compounds with bulkier substituents (e.g., phenyl in ) exhibit lower solubility in polar solvents .
  • Halogenated Derivatives (e.g., F, Cl): Fluorinated analogs (e.g., ) show improved metabolic stability due to fluorine’s electronegativity, while chlorinated derivatives () are prone to elimination reactions .

Crystallographic and Conformational Analysis

The tert-butyl group and piperazine ring conformation significantly influence packing in the solid state. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate () adopts a chair conformation for the piperazine ring, stabilized by intramolecular hydrogen bonding. Similar behavior is expected for the target compound, though methyl groups may introduce torsional strain .

Biological Activity

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, chemical properties, biological activities, and potential applications in various fields.

  • Molecular Formula : C17H24N4O
  • Molecular Weight : 304.40 g/mol
  • CAS Number : 946385-45-1
  • Structure : The compound features a piperazine ring substituted with a tert-butyl group and a cyano group attached to a pyridine ring.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis:

  • Starting Materials : The reaction begins with 3-cyano-4,6-dimethylpyridine and piperazine.
  • Reagents : Common reagents include tert-butyl chloroformate for introducing the tert-butyl group.
  • Conditions : The reaction is generally carried out in organic solvents like dichloromethane or tetrahydrofuran, often requiring catalysts such as triethylamine to facilitate the reaction.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group and the phenyl-substituted pyridine ring can modulate enzyme activity, while the tert-butyl group influences binding affinity due to steric hindrance.

Pharmacological Studies

Recent studies have highlighted several pharmacological properties:

  • Anticancer Activity :
    • In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including leukemia (MOLT-4) and lung adenocarcinoma (A549) cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation .
    • A comparative study indicated that it has a higher potency than some existing chemotherapeutic agents .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against several bacterial strains. It was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Preliminary data suggest that it may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines . Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in MOLT-4 cells. The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to standard chemotherapeutics.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) significantly lower than those for traditional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate?

  • Methodology : The synthesis typically involves sequential nucleophilic substitutions and protection/deprotection strategies. For example:

Piperazine Core Functionalization : React tert-butyl piperazine-1-carboxylate with halogenated pyridine derivatives (e.g., 3-cyano-4,6-dimethyl-2-chloropyridine) under basic conditions (e.g., triethylamine in THF) to introduce the pyridyl moiety.

Cyano Group Introduction : Use cyanogen bromide or similar reagents under controlled pH to incorporate the cyano group at the 3-position of the pyridine ring.

  • Key Considerations : Optimize reaction time (e.g., 1–24 hours) and temperature (e.g., 60–80°C) to balance yield and purity .
    • Analytical Confirmation : Validate intermediates via 1H^1H-NMR (e.g., δ 1.45 ppm for tert-butyl group) and HRMS (e.g., [M+H]+^+ at m/z 361.19) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural Elucidation :

  • NMR Spectroscopy : Assign peaks for the tert-butyl group (δ 1.40–1.50 ppm), pyridine protons (δ 6.8–8.2 ppm), and piperazine backbone (δ 3.0–3.8 ppm) .
  • HPLC : Monitor purity (>97%) using a C18 column with a methanol/water gradient .
    • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode) and fragmentation patterns to distinguish regioisomers .

Q. What are the primary research applications of this compound in academic settings?

  • Pharmacological Studies : Acts as a precursor for enzyme inhibitors (e.g., phosphoglycerate dehydrogenase) or receptor modulators. Its cyano and tert-butyl groups enhance binding to hydrophobic pockets in target proteins .
  • Chemical Biology : Used to design fluorescent probes or radioligands by functionalizing the piperazine nitrogen .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the coupling of the pyridyl moiety to the piperazine core?

  • Root Causes :

  • Steric Hindrance : Bulky tert-butyl groups may slow nucleophilic substitution. Mitigate by using polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis to enhance reactivity .
  • Competing Side Reactions : Protect reactive sites (e.g., pyridine nitrogen) with Boc groups before coupling, then deprotect post-reaction .
    • Case Study : In a related synthesis, replacing THF with dioxane and adding Cs2_2CO3_3 increased yields from 26% to 63% .

Q. How to resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR shifts) for intermediates?

  • Diagnostic Steps :

2D NMR (COSY, HSQC) : Differentiate between rotational isomers of the piperazine ring or confirm regiochemistry of the pyridyl group .

X-ray Crystallography : Use SHELX programs to resolve ambiguities in crystal structures, especially for stereoisomers or tautomeric forms .

  • Example : A study on tert-butyl piperazine derivatives revealed that axial-equatorial isomerism in the piperazine ring caused split NMR peaks, resolved via variable-temperature NMR .

Q. What strategies optimize reaction conditions for introducing the cyano group while minimizing byproducts?

  • Experimental Design :

  • Solvent Selection : Use acetonitrile or DCM to stabilize intermediates and reduce hydrolysis of the cyano group.
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions or employ photoredox catalysis for milder conditions .
    • Data-Driven Optimization :
ConditionYield (%)Purity (%)Reference
NaCN, DMF, 80°C4590[2]
CuCN, DCM, RT6295[17]

Q. How to design analogues of this compound for structure-activity relationship (SAR) studies?

  • Scaffold Modifications :

  • Piperazine Substitutions : Replace tert-butyl with acetyl or sulfonyl groups to alter lipophilicity .
  • Pyridine Ring Functionalization : Introduce halogens (e.g., F, Cl) or methoxy groups to probe electronic effects on bioactivity .
    • Biological Testing : Pair synthetic analogues with in vitro assays (e.g., enzyme inhibition IC50_{50}) and molecular docking to validate SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate

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